

Iodoethane-1-D1 alternative names and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Iodoethane-1-D1

Cat. No.: B3044163

Get Quote

Iodoethane-1-D1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **lodoethane-1-D1**, a deuterated isotopologue of iodoethane. This document details its alternative names and chemical identifiers, provides a plausible experimental protocol for its synthesis, summarizes key quantitative data, and illustrates its application in mechanistic studies through a detailed workflow diagram. This guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who utilize isotopically labeled compounds.

Alternative Names and Identifiers

lodoethane-1-D1 is known by several synonyms and is cataloged under various chemical identification systems. These identifiers are crucial for accurate documentation, procurement, and regulatory compliance.



Identifier Type	Identifier	
CAS Number	3652-81-1	
IUPAC Name	1-deuterio-1-iodoethane	
Synonyms	[1-2H1]Ethyl iodide, 1-lodoethane-d, Ethyl iodide- 1-d, Ethyl-1-d1 iodide, 1-lodoethane-1-D	
Molecular Formula	C ₂ H ₄ DI	
InChI	InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D	
InChlKey	HVTICUPFWKNHNG-VMNATFBRSA-N	
SMILES	[2H]C(C)I	

Quantitative Data

The following table summarizes key quantitative data for **lodoethane-1-D1**. Where specific data for the deuterated compound is not readily available, data for the non-deuterated analogue, iodoethane (CAS 75-03-6), is provided as a close approximation, as the single deuterium substitution has a minimal effect on most bulk physical properties.

Property	Value	Notes
Molecular Weight	156.97 g/mol [1]	
Appearance	Colorless liquid	May discolor to yellow or reddish on exposure to air and light.[2]
Boiling Point	69-73 °C (for iodoethane)	
Melting Point	-108 °C (for iodoethane)	-
Density	~1.95 g/mL (for iodoethane)	-
Isotopic Enrichment	Typically ≥98 atom % D[1]	Varies by supplier.
Solubility	Insoluble in water; soluble in ethanol, ether	



Experimental Protocols Synthesis of Iodoethane-1-D1

The following is a plausible experimental protocol for the synthesis of **lodoethane-1-D1**, adapted from established methods for the preparation of iodoalkanes and deuterated compounds. This procedure involves the reduction of a deuterated aldehyde followed by iodination.

Materials:

- Ethanal-1-d1 (Acetaldehyde-1-d1)
- Sodium borohydride (NaBH₄) or Lithium aluminum deuteride (LiAlD₄) for higher deuteration purity
- Iodine (I₂)
- Red phosphorus
- Anhydrous diethyl ether
- Water
- Sodium bicarbonate solution (saturated)
- Sodium thiosulfate solution (10%)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

• Reduction of Ethanal-1-d1: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethanal-1-d1 in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Slowly add a molar equivalent of sodium borohydride (or LiAlD4 for complete deuteration at this position) in small portions with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.



- Work-up of Ethanol-1,1-d₂: Carefully quench the reaction by the slow addition of water. Separate the ethereal layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation to obtain crude Ethanol-1,1-d₂.
- Iodination of Ethanol-1,1-d₂: In a clean, dry round-bottom flask equipped with a reflux condenser, place red phosphorus and iodine. Slowly add the crude Ethanol-1,1-d₂ to the flask with gentle warming. An exothermic reaction will commence. Control the reaction rate by cooling if necessary.
- Reaction Completion and Distillation: After the initial reaction subsides, gently reflux the mixture for 1-2 hours to ensure complete conversion.
- Purification: Distill the crude Iodoethane-1-D1 from the reaction mixture. Wash the distillate
 with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a water
 wash. Dry the product over anhydrous magnesium sulfate and redistill to obtain pure
 Iodoethane-1-D1.

Note: This is a generalized procedure and may require optimization. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Applications in Mechanistic Studies: Kinetic Isotope Effect

lodoethane-1-D1 is a valuable tool for investigating reaction mechanisms, particularly for elucidating the transition state of nucleophilic substitution (S_n2) and elimination (E2) reactions through the study of the kinetic isotope effect (KIE).[3][4][5][6] The KIE is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound (kH/kD). A primary KIE greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Experimental Workflow for Determining the Kinetic Isotope Effect in an S_n2 Reaction



The following diagram illustrates a typical experimental workflow for determining the secondary kinetic isotope effect of an S_n2 reaction using **lodoethane-1-D1**. In this example, the reaction of iodoethane with a nucleophile (e.g., hydroxide ion) is examined.[7][8][9][10][11]

Workflow for KIE determination in an S_n2 reaction.

Application in Drug Metabolism Studies

Isotopically labeled compounds like **Iodoethane-1-D1** can also be instrumental in studying drug metabolism. For instance, if a drug candidate contains an ethyl group susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, replacing it with a deuterated ethyl group can alter the rate of metabolism.[12][13][14][15][16] This "deuterium effect" can be used to investigate metabolic pathways and to develop "metabolically soft" drugs with improved pharmacokinetic profiles.

The logical workflow for such a study would involve synthesizing the deuterated drug analogue, incubating both the deuterated and non-deuterated compounds with liver microsomes or specific CYP isozymes, and then analyzing the formation of metabolites over time to determine the metabolic rates. A significant difference in the rates of metabolism for the deuterated versus non-deuterated compound would indicate that C-H bond cleavage at that position is a rate-limiting step in the metabolic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdnisotopes.com [cdnisotopes.com]
- 2. youtube.com [youtube.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic isotope effect Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]



- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biochemistry, Cytochrome P450 StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Enzymes and Drug Metabolism in Humans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [lodoethane-1-D1 alternative names and identifiers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044163#iodoethane-1-d1-alternative-names-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com